Technical Profile: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid
Technical Profile: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid
The following technical guide details the chemical structure, synthesis, and properties of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid , a specialized organosulfur intermediate used in medicinal chemistry and organic synthesis.
CAS Registry Number: 30880-64-9[1][2][3]
Executive Summary
2-[(2-Chloro-4-nitrophenyl)thio]acetic acid is a functionalized aromatic sulfide characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to a thioacetic acid moiety.[1] This compound serves as a critical building block in the synthesis of heterocyclic scaffolds, particularly benzothiazines and benzothiazoles , which are pharmacophores in drug discovery programs targeting aldose reductase inhibition and antimicrobial pathways.
Its synthesis exploits the high electrophilicity of 3,4-dichloronitrobenzene, allowing for regioselective nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid |
| Molecular Formula | |
| Molecular Weight | 247.66 g/mol |
| CAS Number | 30880-64-9 |
| Physical State | Solid (typically yellow to pale brown crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.5–4.0 (Carboxylic acid moiety) |
| Key Functional Groups | Nitro ( |
Structural Analysis & Reactivity[5][12]
The chemical behavior of this molecule is dictated by the electronic interplay between its three substituents on the benzene ring:
-
Nitro Group (C4): A strong electron-withdrawing group (EWG) via both induction (
) and resonance ( ). It significantly lowers the electron density of the ring, making the precursor highly susceptible to nucleophilic attack and stabilizing the resulting thioether. -
Chloro Group (C2): Provides steric bulk ortho to the sulfur linkage, influencing the conformation of the thioacetic acid tail. While essentially deactivating, its position allows for potential secondary functionalization (e.g., further
or metal-catalyzed cross-coupling). -
Thioacetic Acid Moiety (C1): The sulfur atom acts as a nucleophilic center in subsequent cyclization reactions, while the carboxylic acid provides a handle for esterification or amide coupling.
Regiochemistry of Synthesis
The synthesis relies on 3,4-dichloronitrobenzene as the starting material. In this precursor:
-
The chlorine at C1 (para to the nitro group) is highly activated toward nucleophilic substitution.
-
The chlorine at C2 (meta to the nitro group) is significantly less reactive.
-
Consequently, the thioglycolate nucleophile selectively displaces the C1-chlorine, ensuring the formation of the 2-chloro-4-nitro isomer rather than the 3-chloro-4-nitro isomer.
Experimental Synthesis Protocol
This protocol outlines the standard laboratory synthesis via Nucleophilic Aromatic Substitution (
Materials
-
Precursor: 3,4-Dichloronitrobenzene (1.0 eq)
-
Nucleophile: Thioglycolic acid (Mercaptoacetic acid) (1.1 eq)
-
Base: Potassium Carbonate (
) or Sodium Hydroxide ( ) (2.5 eq) -
Solvent: Ethanol/Water (1:1 v/v) or DMF (for faster rates)
-
Acid: Hydrochloric acid (
, 1M) for precipitation
Step-by-Step Methodology
-
Nucleophile Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.1 eq) in water. Slowly add the base (e.g.,
or ) while cooling in an ice bath to generate the reactive dianion (carboxylate and thiolate).-
Note: Exothermic reaction.[2] Maintain temperature < 20°C to prevent oxidation of the thiol to disulfide.
-
-
Coupling Reaction: Dissolve 3,4-dichloronitrobenzene (1.0 eq) in ethanol (or DMF). Add this solution dropwise to the thiolate mixture.
-
Process Control: The solution will likely turn yellow/orange due to the formation of the Meisenheimer complex and the nitrophenolate character of the product.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C for EtOH/Water) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane) or HPLC. The starting material spot should disappear.
-
Work-up & Isolation:
-
Cool the mixture to room temperature.
-
If DMF was used, pour the mixture into crushed ice.
-
Acidify the solution to pH ~2 using 1M
. The product, 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid , will precipitate as a solid.
-
-
Purification: Filter the crude solid and wash with cold water to remove inorganic salts. Recrystallize from Ethanol/Water or Toluene to obtain the pure compound.
Mechanistic Insight ( )
The reaction proceeds via an addition-elimination mechanism.[3] The thiolate anion attacks the carbon bearing the chlorine atom para to the nitro group. The nitro group stabilizes the anionic intermediate (Meisenheimer complex) through resonance delocalization.
Visualization: Synthesis & Mechanism
Figure 1: Reaction pathway for the synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid via nucleophilic aromatic substitution.
Applications in Drug Discovery
This scaffold is primarily utilized as an intermediate for synthesizing fused heterocyclic systems:
-
Benzothiazines: Reduction of the nitro group (
) followed by intramolecular cyclization with the carboxylic acid yields 2H-1,4-benzothiazin-3(4H)-one derivatives. These cores are investigated for:-
Aldose Reductase Inhibition: Preventing diabetic complications.
-
Antifungal/Antimicrobial Activity: Disrupting cell wall synthesis.
-
-
Bioisosteres: The thioacetic acid side chain (
) mimics specific peptide residues or fatty acid metabolites, making it relevant in designing antagonists for receptors like CRTH2 (involved in allergic inflammation).
Workflow: Cyclization to Benzothiazine
Figure 2: Downstream application converting the scaffold into a bioactive benzothiazine core.
References
-
ChemicalBook. (2025). [(2-chloro-4-nitrophenyl)thio]acetic acid Properties and Suppliers. Retrieved from
-
BLD Pharm. (2025). Product Analysis: 2-((2-Chloro-4-nitrophenyl)thio)acetic acid (CAS 30880-64-9).[1][4] Retrieved from
-
PubChem. (2025). Compound Summary: Acetic acid derivatives and Nitro-chlorobenzene reactivity. National Library of Medicine. Retrieved from
- Organic Syntheses. (Various). General procedures for Nucleophilic Aromatic Substitution of halonitrobenzenes.
